![molecular formula C10H12N2O3 B2399124 N-[(4-硝基苯基)甲基]氧杂环丁烷-3-胺 CAS No. 1343399-93-8](/img/structure/B2399124.png)

N-[(4-硝基苯基)甲基]氧杂环丁烷-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

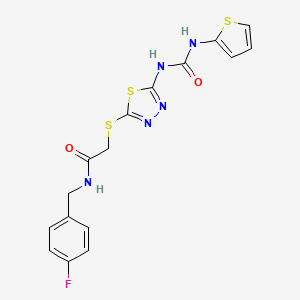

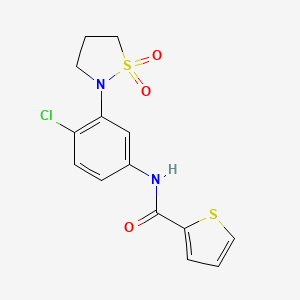

“N-[(4-nitrophenyl)methyl]oxetan-3-amine” is a chemical compound with the molecular formula C10H12N2O3 . It is a derivative of oxetane, a four-membered cyclic ether . The compound is available from various suppliers .

Molecular Structure Analysis

The molecular structure of “N-[(4-nitrophenyl)methyl]oxetan-3-amine” consists of a four-membered oxetane ring attached to a nitrophenyl group and an amine group . The oxetane ring is a strained cyclic ether, which makes it reactive and suitable for further synthesis .Chemical Reactions Analysis

Oxetanes, including “N-[(4-nitrophenyl)methyl]oxetan-3-amine”, are known for their contrasting behaviors: they are stable motifs in medicinal chemistry but also have a propensity to undergo ring-opening reactions as synthetic intermediates . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .科学研究应用

前药设计

在各种化合物中掺入苯甲酰胺甲基部分已被探索,因为它在药物前体设计中的应用 。前药是体内代谢以产生活性药物的非活性或活性较低的化合物。通过将苯甲酰胺甲基连接到特定分子,研究人员可以增强药物递送,改善溶解度并控制药物释放。N-[(4-硝基苯基)甲基]氧杂环丁烷-3-胺的合成通过提供潜在的药物前体支架为该领域做出了贡献。

席夫碱衍生物

席夫碱是用途广泛的化合物,在配位化学、催化和生物学研究中都有应用。席夫碱衍生物的合成涉及胺与醛或酮的缩合。N,N-二甲基-4-[(4-硝基苯基)亚氨基]甲基)苯胺是席夫碱衍生物的一个例子,其结构表征已通过光谱技术进行研究 。了解这类化合物的性质和反应性对于设计新材料和了解其行为至关重要。

氧杂环丁烷衍生物在药物化学中的应用

氧杂环丁烷是具有独特性质的四元环状醚。氧杂环丁烷衍生物合成方面的最新进展已导致它们在药物化学中的探索 。研究人员研究了它们作为抗病毒剂、抗癌药物和酶抑制剂的潜力。N-[(4-硝基苯基)甲基]氧杂环丁烷-3-胺可以作为设计具有特定生物活性的新型氧杂环丁烷类药物的起点。

未来方向

Oxetanes, including “N-[(4-nitrophenyl)methyl]oxetan-3-amine”, have been increasingly exploited in the chemical sciences due to their attractive features. They have been widely adopted in medicinal chemistry programs and have driven numerous studies into the synthesis of new oxetane derivatives . Future research may focus on developing new methodologies for oxetane synthesis and incorporation, as well as utilizing the reactivity of oxetanes in the synthesis of complex molecules .

属性

IUPAC Name |

N-[(4-nitrophenyl)methyl]oxetan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-12(14)10-3-1-8(2-4-10)5-11-9-6-15-7-9/h1-4,9,11H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSSACDJAKUXMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxyphenyl)-2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide](/img/structure/B2399041.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2399042.png)

![8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2399044.png)

![(1aS, 5as)-1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid](/img/no-structure.png)

![N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide](/img/structure/B2399059.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2399061.png)

![2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide](/img/structure/B2399062.png)

![3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2399063.png)